6-Fluoro-2-hydroxy-3-methylphenylboronic acid 6-Fluoro-2-hydroxy-3-methylphenylboronic acid
Brand Name: Vulcanchem
CAS No.: 2121513-74-2
VCID: VC11707964
InChI: InChI=1S/C7H8BFO3/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3,10-12H,1H3
SMILES: B(C1=C(C=CC(=C1O)C)F)(O)O
Molecular Formula: C7H8BFO3
Molecular Weight: 169.95 g/mol

6-Fluoro-2-hydroxy-3-methylphenylboronic acid

CAS No.: 2121513-74-2

Cat. No.: VC11707964

Molecular Formula: C7H8BFO3

Molecular Weight: 169.95 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoro-2-hydroxy-3-methylphenylboronic acid - 2121513-74-2

Specification

CAS No. 2121513-74-2
Molecular Formula C7H8BFO3
Molecular Weight 169.95 g/mol
IUPAC Name (6-fluoro-2-hydroxy-3-methylphenyl)boronic acid
Standard InChI InChI=1S/C7H8BFO3/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3,10-12H,1H3
Standard InChI Key NWMPBVGNPGAQAS-UHFFFAOYSA-N
SMILES B(C1=C(C=CC(=C1O)C)F)(O)O
Canonical SMILES B(C1=C(C=CC(=C1O)C)F)(O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6-Fluoro-2-hydroxy-3-methylphenylboronic acid belongs to the arylboronic acid family, distinguished by its substitution pattern. The phenyl ring is substituted with a fluorine atom at the 6-position, a hydroxyl group at the 2-position, and a methyl group at the 3-position. The boronic acid group (-B(OH)₂) is attached to the aromatic ring, enabling its participation in covalent bond formation with diols and other nucleophiles .

The compound’s molecular geometry is influenced by intramolecular hydrogen bonding between the hydroxyl group and the boronic acid moiety, which stabilizes the planar configuration of the phenyl ring. This interaction reduces rotational freedom and enhances thermal stability compared to non-hydroxylated analogs .

Physicochemical Characteristics

Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₇H₈BFO₃
Molecular Weight169.95 g/mol
LogP (Partition Coefficient)-0.48
Topological Polar Surface Area (TPSA)60.69 Ų
Hydrogen Bond Donors3
Hydrogen Bond Acceptors3

The negative LogP value indicates hydrophilic tendencies, likely due to the hydroxyl and boronic acid groups. This polarity enhances solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), which are commonly used in Suzuki-Miyaura couplings .

Synthesis and Stability

Stability Considerations

Boronic acids are prone to protodeboronation under acidic or aqueous conditions, which limits their shelf life. The pinacol ester form mitigates this issue by stabilizing the boron center through chelation, making it the preferred form for long-term storage . Computational studies suggest that the electron-withdrawing fluorine atom and electron-donating methyl group in this compound create a balanced electronic environment, potentially reducing decomposition rates compared to simpler arylboronic acids .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronic acid group enables carbon-carbon bond formation in Suzuki-Miyaura reactions, a cornerstone of modern organic synthesis. For example, coupling with aryl halides in the presence of a palladium catalyst facilitates the synthesis of biaryl structures, which are prevalent in pharmaceuticals and materials science . The fluorine substituent in this compound may direct coupling to specific positions on partner arenes due to its ortho/para-directing effects, though experimental validation is needed .

Functional Group Compatibility

The hydroxyl group introduces additional reactivity, allowing for sequential functionalization. For instance, protection of the hydroxyl group as a silyl ether (e.g., using tert-butyldimethylsilyl chloride) prior to coupling reactions can prevent unwanted side reactions. Subsequent deprotection regenerates the hydroxyl group, enabling further derivatization.

Comparative Analysis with Related Boronic Acids

The table below contrasts 6-fluoro-2-hydroxy-3-methylphenylboronic acid with structurally similar derivatives:

Compound NameMolecular FormulaSubstituentsKey Applications
Phenylboronic AcidC₆H₇BO₂NoneCross-coupling reactions
4-Fluorophenylboronic AcidC₆H₆BFO₂4-FluoroSensor development
2-Fluoro-6-methylphenylboronic AcidC₇H₈BFO₂2-Fluoro, 6-methylPharmaceutical intermediates
6-Fluoro-2-hydroxy-3-methylphenylboronic AcidC₇H₈BFO₃6-Fluoro, 2-hydroxy, 3-methylTargeted synthesis, enzyme inhibition

The unique 2-hydroxy-3-methyl substitution in this compound enhances its ability to participate in hydrogen bonding and steric interactions, making it advantageous for applications requiring precise molecular recognition .

Computational Chemistry Insights

Density functional theory (DFT) calculations predict the following electronic properties:

  • Electrostatic Potential: The boron atom exhibits a partial positive charge (+0.32 e), while the hydroxyl oxygen carries a partial negative charge (-0.45 e), facilitating nucleophilic attack at the boron center .

  • Frontier Molecular Orbitals: The HOMO-LUMO gap of 4.8 eV suggests moderate reactivity, consistent with its role in catalytic cross-coupling reactions .

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